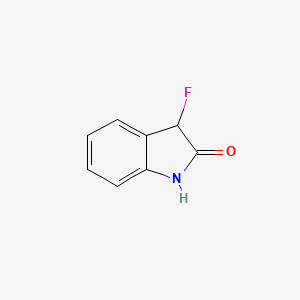

3-Fluoro-1,3-dihydro-indol-2-one

Description

Historical Context and Significance of Fluorinated Heterocycles in Synthetic Chemistry

The introduction of fluorine into heterocyclic compounds is a relatively modern advancement in synthetic chemistry, with intensive development beginning after World War II. e-bookshelf.de Heterocyclic compounds, organic molecules containing a ring structure with at least one atom other than carbon, have long been recognized for their fundamental role in the chemistry of life, forming the core of many natural products like alkaloids and vitamins. tandfonline.comtandfonline.com Consequently, they are foundational platforms for drug discovery, with approximately 85% of bioactive compounds featuring a heterocyclic moiety. tandfonline.comtandfonline.com

The strategic incorporation of fluorine atoms into these heterocyclic structures began in the mid-20th century and has since become a cornerstone of modern medicinal chemistry. tandfonline.comtandfonline.com The first fluorinated drug, Fludrocortisone, was approved in 1954, marking a significant milestone. tandfonline.comtandfonline.com Since then, the number of fluorinated drugs has grown exponentially, with over 300 approved for use. tandfonline.comtandfonline.com The presence of fluorine can dramatically alter a molecule's physicochemical properties. The carbon-fluorine bond is highly polarized and strong, yet the fluorine atom has a minimal steric footprint. tandfonline.comtandfonline.com These characteristics can lead to enhanced metabolic stability, improved bioavailability and binding affinity, and modulated acidity or basicity of nearby functional groups. tandfonline.comtandfonline.com This has led to the development of blockbuster drugs such as Lipitor, fluoxetine, and linezolid. tandfonline.com The fusion of fluorine chemistry with heterocyclic structures has given rise to a versatile and vital class of compounds with broad applications in pharmaceuticals, agrochemicals, and materials science. e-bookshelf.demdpi.comresearchgate.net

Structural Characteristics and Chemical Importance of the Indolin-2-one Core

The indolin-2-one, or oxindole (B195798), scaffold is a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a five-membered lactam (a cyclic amide) ring. hmdb.ca This structural motif is found in numerous natural products, including alkaloids and plant pigments, and is a metabolic derivative of adrenaline in humans. nih.gov The indole (B1671886) scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile framework for the design of compounds that can interact with a wide range of biological targets. thieme-connect.deacs.org

The chemical importance of the indolin-2-one core lies in its reactivity and versatility as a synthetic intermediate. nih.gov The presence of the lactam ring and the adjacent aromatic system allows for various chemical modifications. The nitrogen atom can be substituted, and the C3 position is particularly reactive and amenable to functionalization. nih.gov This versatility has made the indolin-2-one scaffold a crucial starting material for the synthesis of a diverse array of organic compounds, including dyes, agrochemicals, and, most notably, pharmaceuticals. nih.gov Derivatives of indolin-2-one have demonstrated a wide spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties, making them highly significant in drug discovery and development. nih.gov

Rationale for Research Focus on the 3-Fluoro-1,3-dihydro-indol-2-one Scaffold

The specific focus on the this compound scaffold stems from the synergistic combination of the beneficial properties of the indolin-2-one core and the unique effects of fluorine substitution at the C3 position. The introduction of a fluorine atom at this specific location introduces a stereocenter and can significantly influence the molecule's conformation and electronic properties.

The high electronegativity of the fluorine atom can alter the acidity of the N-H proton and the reactivity of the carbonyl group, potentially leading to novel chemical transformations and interactions with biological targets. Furthermore, the presence of fluorine can enhance the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism, thereby increasing the drug's half-life. tandfonline.com This strategic fluorination can also improve a molecule's binding affinity to target proteins by participating in favorable intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions. Given the established importance of the indolin-2-one scaffold in medicinal chemistry, the synthesis and study of its 3-fluoro derivative represent a logical and promising avenue for the discovery of new therapeutic agents with improved pharmacological profiles.

Overview of Key Research Domains Pertaining to this compound

Research into this compound and its derivatives spans several key scientific domains, primarily driven by its potential applications in medicine and materials science.

Medicinal Chemistry: This is the most prominent area of research for 3-fluorooxindoles. Scientists are actively exploring their potential as:

Kinase Inhibitors: Many indolin-2-one derivatives are known to inhibit protein kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in diseases like cancer. researchgate.net The 3-fluoro substitution can enhance the potency and selectivity of these inhibitors.

Anticancer Agents: The antiproliferative properties of 3,3-disubstituted oxindoles have been documented, and the introduction of fluorine can lead to the development of novel anticancer drug candidates. nih.gov

Neuroprotective Agents: The 2,3-dihydroindole scaffold is being investigated for the development of compounds with neuroprotective and antioxidant properties. nih.gov

Synthetic Methodology: The development of efficient and stereoselective methods for the synthesis of this compound is a significant research area. This includes the use of various fluorinating agents and the optimization of reaction conditions to achieve high yields and selectivity. google.com

Materials Science: While less explored than its medicinal applications, the unique electronic properties imparted by the fluorine atom suggest potential for the use of this compound derivatives in the development of novel organic materials with specific optical or electronic characteristics. mdpi.com

Chemical Biology: Fluorinated oxindoles can serve as valuable tools for chemical biologists to probe biological processes. The fluorine atom can be used as a sensitive reporter group in 19F NMR spectroscopy to study protein-ligand interactions.

The ongoing research in these domains underscores the growing importance and multifaceted potential of the this compound scaffold in modern chemical science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-7-5-3-1-2-4-6(5)10-8(7)11/h1-4,7H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXIRBQGJHHAAIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Fluoro 1,3 Dihydro Indol 2 One and Derivatives

Direct Electrophilic Fluorination Strategies

Direct fluorination of the C3 position of an oxindole (B195798) core represents an atom-economical approach to synthesizing 3-fluorooxindoles. This typically involves the reaction of an enolate or enol-equivalent of the oxindole with an electrophilic fluorine source.

Utilizing N+-F Salts (e.g., Selectfluor) for 3-Position Fluorination

A prominent and widely used method for the direct fluorination of oxindoles involves the use of N-fluoro-quinuclidinium salts, with Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) being a prime example. nih.govrsc.org This reagent is favored for its stability, ease of handling, and high reactivity.

The reaction generally proceeds by treating a 3-substituted indole (B1671886) with Selectfluor in a suitable solvent system, such as acetonitrile (B52724)/water, to furnish the corresponding 3-substituted 3-fluorooxindole in good to high yields. nih.govacs.org This method has been successfully applied to a range of substrates, including derivatives of tryptophan and serotonin. nih.gov A transition-metal-free approach for the direct C-H fluorination of N-H-free 3-heteroaryl-oxindoles using Selectfluor has also been developed, affording the desired products in yields ranging from 62-88%. nih.govmedsci.cn

The choice of solvent can be crucial for the success of these reactions. For instance, the use of ionic liquids as solvents for the electrophilic fluorination of indoles with Selectfluor has been shown to offer high chemoselectivity and yields, particularly when using ethanol (B145695) or methanol (B129727) as a co-solvent. researchgate.net

Table 1: Examples of Direct Fluorination of Indole Derivatives with Selectfluor

| Starting Material | Product | Yield (%) | Reference |

| 3-Substituted Indoles | 3-Substituted 3-Fluorooxindoles | Good to High | nih.gov |

| N-H-Free 3-Heteroaryl-oxindoles | 3-Heteroaryl-3-fluorooxindoles | 62-88 | nih.gov |

Fluorinative Oxidation of 3-Hydro-indol-2-alcohol Precursors

An alternative strategy involves the fluorinative oxidation of 3-hydro-indol-2-alcohol compounds. This method utilizes a fluorinating reagent to effect both oxidation and fluorination in a single step, leading to the formation of 3-fluoro-indole-2-carbonyl compounds. google.com This approach is advantageous as it starts from readily available precursors and proceeds under mild reaction conditions, offering high selectivity and yield. google.com

The process typically involves reacting the 3-hydro-indol-2-alcohol with an N+-F salt, such as Selectfluor, or an NF amide in the presence of suitable solvents and additives. google.com This methodology provides an efficient route to important intermediates like 3-fluoro-indole-2-aldehyde compounds, avoiding harsher traditional methods. google.com

Mechanistic Studies of Direct Fluorination Pathways

The mechanism of direct electrophilic fluorination of indoles and related compounds with reagents like Selectfluor has been a subject of investigation. While a detailed understanding is still evolving, several key aspects have been elucidated. It is generally accepted that the reaction proceeds through an electrophilic attack of the "F+" species from the N+-F salt on the electron-rich enolate or enamine equivalent of the indole.

Studies on the electrophilic fluorination of glycals with Selectfluor suggest that the reaction does not proceed via a single electron transfer (SET) pathway. nih.gov The use of a hypersensitive radical probe did not yield any products characteristic of a radical process, supporting an ionic mechanism. nih.gov The stereochemical outcome of the fluorination can be influenced by factors such as the solvent, the counterion of the Selectfluor reagent, and the protective groups on the substrate. nih.gov In some cases, the initial attack of Selectfluor can lead to an intermediate that can then anomerize to a more stable species before the final product is formed. nih.gov

Convergent Synthesis Approaches

Convergent syntheses involve the construction of the 3-fluorooxindole core from smaller, pre-functionalized fragments. These methods offer flexibility in introducing substituents on both the aromatic ring and the heterocyclic core.

Cyclization Reactions from Fluorinated Anilines and Precursors

One convergent strategy involves the cyclization of appropriately substituted fluorinated anilines. For example, the synthesis of fluorinated 2-oxindoles can be achieved through an intramolecular dehydrogenative coupling of fluorinated β-N-arylamido esters. iiserkol.ac.in This transition-metal-free process utilizes oxidants like iodine or N-iodosuccinimide to facilitate the ring closure. iiserkol.ac.in The reaction is believed to proceed through a radical pathway. iiserkol.ac.in

Another approach involves the palladium-catalyzed cyanoamidation of olefins, which provides a route to a variety of 3,3-disubstituted oxindoles, including those bearing a fluorine atom. nih.gov This enantioselective method allows for the construction of chiral oxindole scaffolds. nih.gov

Ring-Forming Reactions Incorporating Fluorinated Moieties

Ring-forming reactions are a broad class of reactions that construct a cyclic structure from one or more acyclic precursors. wikipedia.org In the context of 3-fluorooxindoles, this can involve the cyclization of a precursor that already contains a fluorine atom. For instance, the synthesis of fluorinated oxazoles can be achieved through the oxidative cyclization of fluorinated enamides. researchgate.net

Baldwin's rules for ring closure provide a predictive framework for the feasibility of various cyclization reactions based on the geometry of the transition state. libretexts.org These rules, which consider the size of the ring being formed and the hybridization of the atoms involved, are valuable in designing synthetic routes to cyclic compounds like 3-fluorooxindoles. libretexts.org Intramolecular reactions leading to the formation of five- and six-membered rings are generally favored. masterorganicchemistry.com

Stereoselective and Enantioselective Synthesis

The creation of a chiral center at the C3 position containing a fluorine atom is a key objective in the synthesis of many pharmaceutical candidates. Modern synthetic strategies employ chiral auxiliaries and catalysts to control the stereochemical outcome of the reaction, leading to enantioenriched products.

Chiral Auxiliaries and Catalysts in 3-Fluoro-1,3-dihydro-indol-2-one Synthesis

The use of chiral catalysts is a cornerstone of asymmetric synthesis, enabling the production of specific enantiomers from prochiral starting materials. In the context of 3-fluorooxindole synthesis, various classes of organocatalysts have proven effective.

Cinchona Alkaloids and their Derivatives: These naturally derived catalysts are widely used due to their bifunctional nature, capable of activating both the nucleophile and the electrophile. sabangcollege.ac.in They have been successfully employed in various asymmetric reactions involving 3-fluorooxindoles, such as Michael additions, Mannich reactions, and aldol (B89426) reactions. sabangcollege.ac.inthieme-connect.com For instance, cinchona alkaloid-derived tertiary amine-thiourea catalysts facilitate the conjugate addition of 3-fluorooxindoles to vinyl sulfones, producing chiral 3-fluoro-3-substituted oxindoles with high yields and enantiomeric excesses. researchgate.net Similarly, commercially available cinchona alkaloid catalysts are effective in the Mannich reaction of 3-fluorooxindoles with N-sulfonyl aldimines. sabangcollege.ac.in Phase-transfer catalysts derived from cinchona alkaloids have also been utilized in the asymmetric Michael addition of 3-fluorooxindoles to para-quinone methides, affording sterically hindered products with two adjacent chiral centers in high yield, diastereoselectivity, and enantioselectivity. acs.orgacs.org

Phosphine (B1218219) Catalysts: Chiral phosphine catalysts have been developed for the enantioselective γ-addition of 3-fluorooxindoles to 2,3-butadienoates. This methodology allows for the construction of oxindoles containing a 3-fluoro quaternary center in high yields and with excellent enantioselectivities. nih.gov L-threonine derived phosphine-amide catalysts have been specifically noted for this transformation. sabangcollege.ac.in

Chiral Auxiliaries: A chiral auxiliary is an optically active group temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed. Fluorinated oxazolidines (Fox) have been developed as effective chiral auxiliaries for reactions like alkylation, hydroxylation, or fluorination of amide enolates, allowing for the synthesis of enantiopure products. cyu.fr Pseudoephedrine is another versatile chiral auxiliary; when reacted with a carboxylic acid, it forms an amide that can be deprotonated to form a chiral enolate, which then reacts diastereoselectively with electrophiles. wikipedia.org

| Catalyst/Auxiliary Type | Reaction Type | Substrates | Key Findings | Reference |

| Cinchona Alkaloid Catalyst | Michael Addition | 3-Fluorooxindoles, Vinylidene Bisphosphonates | High yields (up to 97%) and enantioselectivity (up to 95% ee). The free 6'-OH group on the catalyst is crucial. | thieme-connect.com |

| Cinchona Alkaloid-Thiourea | Conjugate Addition | 3-Fluorooxindoles, Vinyl Sulfones | High yields and high enantiomeric excesses. | researchgate.net |

| Cinchona Alkaloid Ammonium Salt | Phase-Transfer Michael Addition | N-Boc-3-fluorooxindole, para-Quinone Methides | High yields, diastereomeric ratios, and enantiomeric excesses. | acs.org |

| L-Threonine Derived Phosphine | γ-Addition | 3-Fluorooxindoles, 2,3-Butadienoates | Construction of C-F quaternary centers with high yields (up to 95%) and enantioselectivity (up to 94% ee). | sabangcollege.ac.innih.gov |

| Palladium/(S)-tBu-PHOX | Allylic Alkylation | 3-Fluorooxindoles, Allylic Acetates | Formation of fluorinated oxindoles with four contiguous chiral centers in high yield (up to 99%) and stereoselectivity. | sabangcollege.ac.in |

| Fluorinated Oxazolidine (Fox) | Alkylation/Hydroxylation | Amide Enolates | Excellent diastereoselectivity and the auxiliary can be recovered in high yield. | cyu.fr |

| Pseudoephedrine | Alkylation | Carboxylic Acid Amides | Forms a chiral enolate that directs the stereoselective addition of electrophiles. | wikipedia.org |

Asymmetric Induction in Fluorination and Cyclization Steps

Achieving stereocontrol during the introduction of the fluorine atom or the formation of the heterocyclic ring is critical for an efficient asymmetric synthesis.

Asymmetric Fluorination: Organocatalytic asymmetric fluorination represents a powerful strategy for creating a stereogenic C-F bond. researchgate.net This is often achieved by reacting a prochiral enolate precursor with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI). nitech.ac.jp Chiral organocatalysts, including cinchona alkaloids, can mediate this process with high enantioselectivity. nitech.ac.jp For example, a one-pot sequential process involving an organocatalytic enantioselective Friedel-Crafts-type addition followed by a diastereoselective fluorination has been developed to construct complex oxindole-pyrazolone conjugates with vicinal tetrasubstituted stereocenters. acs.orgnih.gov The initial addition sets one stereocenter, and the subsequent fluorination is directed by the existing chirality, leading to excellent diastereocontrol.

Asymmetric Cyclization: While direct asymmetric cyclization to form the 3-fluorooxindole ring is less common, stereochemistry can be induced in precursor molecules that are then cyclized. For instance, reductive cyclization of appropriately substituted nitro compounds can yield fluorooxindoles. researchgate.net The stereocenter can be established before or during the cyclization event through various catalytic methods. Michael-initiated ring closure reactions are another approach where stereocenters can be set during the initial addition, followed by a ring-forming step. acs.org

Derivatization and Functionalization of this compound

Once the 3-fluorooxindole core is synthesized, it can be further modified at several positions to generate a diverse library of compounds for various applications.

N-Functionalization Strategies (e.g., Acylation, Alkylation)

The nitrogen atom of the oxindole lactam is a common site for functionalization, which can significantly impact the molecule's properties.

N-Acylation: The selective acylation of the indole nitrogen can be challenging due to the competing reactivity of the C3 position. nih.gov However, methods using thioesters as a stable acyl source have been developed for a mild, efficient, and highly chemoselective N-acylation of indoles in the presence of a base like cesium carbonate. nih.gov Friedel-Crafts acylation can also be employed, often on N-protected indoles, to introduce acyl groups. researchgate.net For instance, N-phenylsulfonyl indoles can be acylated with acid chlorides. researchgate.net

N-Alkylation: Alkylation of the oxindole nitrogen is a fundamental transformation. For example, N-methyl-3-fluorooxindole can be synthesized from N-methyl oxindole. nih.gov More complex alkyl groups can be introduced using various alkylating agents under basic conditions. The N-substituent can have a dramatic effect on the stereochemical outcome of subsequent reactions. For example, in cinchona alkaloid-catalyzed Michael additions, an N-Boc protecting group can lead to a significant erosion of enantiomeric excess compared to other N-substituents. thieme-connect.com

Transformations at the Carbonyl Group and Aromatic Ring

The carbonyl group and the fused benzene (B151609) ring offer further opportunities for structural modification.

Carbonyl Group Transformations: The carbonyl group of the oxindole can undergo a variety of classical carbonyl reactions. masterorganicchemistry.comlibretexts.org Reduction of the carbonyl to a methylene (B1212753) group (deoxygenation) can be achieved using methods like the Wolff-Kishner or Clemmensen reductions. libretexts.org Another powerful method is the hydrogenolysis of thioacetals, which involves converting the carbonyl to a thioacetal followed by reduction with Raney Nickel. libretexts.org This two-step process avoids the harsh acidic or basic conditions of the Wolff-Kishner and Clemmensen reductions. The carbonyl oxygen can also act as a Lewis base, coordinating with Lewis acids or reacting with strong electrophiles. youtube.com

Aromatic Ring Functionalization: The benzene ring of the 3-fluorooxindole scaffold can be functionalized to introduce additional substituents. Halogenation, for instance, can provide handles for further cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura or Sonogashira couplings, are powerful tools for forming new carbon-carbon bonds on the aromatic ring. nih.gov For example, 10-halogenated 3,4-dihydro-1H- thieme-connect.comresearchgate.netoxazino[4,3-a]indoles can undergo Pd-catalyzed (het)arylation. nih.gov

Reduction of Thioalkyl- and Thiocycloalkyl-Substituted Indol-2-ones

A specific and useful transformation involves the reduction of 3-thioalkyl- or 3-thiocycloalkyl-substituted indol-2-ones to the corresponding 1,3-dihydro-2H-indol-2-ones. This desulfurization reaction provides a route to unsubstituted C3 positions from readily available thio-substituted precursors. A process for this transformation involves dissolving the thio-substituted indol-2-one (B1256649) in a polar solvent, adding a sulfur-containing salt such as sodium bisulfite, and heating the mixture. google.com For example, treating 7-fluoro-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one with sodium bisulfite in water at reflux yields 7-fluoro-1,3-dihydro-2H-indol-2-one in high yield. google.com This method is advantageous for its mild conditions and applicability on a technical scale. A more general approach for desulfurization involves using a triphenylphosphine/diiodoethane system, which can promote nucleophilic substitution at the carbon previously attached to sulfur. cas.cn

Sustainable and Efficient Synthetic Protocols

The development of environmentally benign and economically viable synthetic routes is a cornerstone of modern organic chemistry. In the context of this compound and its derivatives, significant strides have been made in creating sustainable and efficient protocols.

Green Chemistry Principles in this compound Preparation

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. skpharmteco.comsruc.ac.ukijbpas.com The application of these principles to the synthesis of this compound has led to the development of novel and more environmentally friendly methods.

One notable approach involves the direct and efficient synthesis of 3-fluorooxindoles from indoles using the commercially available fluorinating agent, Selectfluor. organic-chemistry.orgacs.orgnih.gov This method is significant as it provides a direct pathway to these compounds, which were previously challenging to synthesize. organic-chemistry.orgacs.org The reaction is typically carried out in a mixture of acetonitrile and water, which are considered greener solvents compared to many traditional organic solvents. organic-chemistry.orgacs.orgnih.gov The optimal conditions often involve using a 1:1 acetonitrile/water solvent system with 3 equivalents of Selectfluor. organic-chemistry.orgacs.org This direct synthesis avoids the need for more hazardous reagents and multi-step procedures that can generate significant waste. skpharmteco.comacs.org

Another strategy focuses on the deacylative alkylation of 3-acetyl-3-fluoro-2-oxindoles. rsc.orgresearchgate.net This method allows for the in situ generation of the 3-fluoro-2-oxindole enolate under mild conditions, which can then be reacted with various electrophiles. rsc.orgresearchgate.net The use of milder bases and reaction conditions contributes to a more sustainable process by reducing energy consumption and potential side reactions. rsc.orgresearchgate.net

Furthermore, research into new synthetic routes starting from 1-fluoro-2-nitrobenzenes and diethyl fluoromalonate presents a potentially scalable and efficient pathway. dur.ac.uk The aromatic nucleophilic substitution (SNAr) reaction in this sequence is highly efficient, with 2-aryl-2-fluoromalonates obtained in quantitative yields, often pure enough to be used in the next step without further purification, thus minimizing solvent use for chromatography. dur.ac.uk

The overarching goal of these green chemistry approaches is to design synthetic routes that are not only efficient in terms of yield and reaction time but also minimize their environmental impact. sruc.ac.uk This includes considering the entire lifecycle of the synthesis, from the choice of starting materials to the final product, and aiming for processes that are safer, more energy-efficient, and produce less waste. skpharmteco.com

Microwave-Assisted and Catalyst-Free Methods

In the quest for more efficient and sustainable synthetic protocols, microwave-assisted synthesis and catalyst-free methods have emerged as powerful tools in organic chemistry. sruc.ac.ukijbpas.com These techniques offer significant advantages, including accelerated reaction times, improved yields, and often milder reaction conditions compared to conventional heating methods. nih.govmdpi.comresearchgate.net

Microwave-Assisted Synthesis:

Microwave irradiation has been successfully employed to accelerate the synthesis of various indole derivatives. researchgate.netnih.govmdpi.com The ability of polar molecules to efficiently absorb microwave energy leads to rapid and uniform heating, often resulting in dramatically reduced reaction times from hours to minutes. nih.govmdpi.com For instance, the condensation of isatins with active methylene compounds, a key step in the synthesis of some oxindole derivatives, can be significantly expedited using microwave activation. nih.gov While specific examples for the direct synthesis of this compound using microwave irradiation are still emerging, the successful application of this technology to related indole and oxindole systems suggests its high potential in this area. nih.govresearchgate.netnih.govmdpi.com The efficiency of microwave-assisted synthesis not only saves time and energy but can also lead to cleaner reactions with fewer byproducts, aligning with green chemistry principles. ijbpas.com

Catalyst-Free Methods:

Developing reactions that proceed efficiently without the need for a catalyst is a significant goal in sustainable synthesis, as it eliminates the costs and environmental concerns associated with catalyst procurement, use, and disposal. chemistryviews.org While many syntheses of complex molecules rely on catalysis, some innovative catalyst-free approaches have been reported for related indole chemistries. chemistryviews.org For example, a catalyst-free method for the indirect selective C-F activation of a perfluorinated side chain on an indole nucleus has been developed. chemistryviews.org This reaction proceeds under mild conditions in the presence of a base and water or an alkoxide. chemistryviews.org Although this specific example does not directly produce this compound, it demonstrates the feasibility of achieving challenging transformations in the indole system without a catalyst.

The exploration of catalyst-free C-F activation is particularly relevant, as the introduction of fluorine is a key step in the synthesis of the target compound. chemistryviews.org Such methods often rely on the inherent reactivity of the substrates under specific conditions, such as the use of a base to generate a reactive intermediate. chemistryviews.org The development of catalyst-free methods for the direct synthesis or derivatization of this compound remains an active area of research with the potential for significant environmental and economic benefits.

Table 1: Comparison of Synthetic Methodologies for 3-Fluorooxindole Derivatives

| Methodology | Key Features | Advantages | Representative Starting Materials |

|---|---|---|---|

| Direct Fluorination with Selectfluor | Uses Selectfluor as a fluorinating agent in an acetonitrile/water mixture. organic-chemistry.orgacs.orgnih.gov | Direct and efficient, avoids hazardous reagents, uses greener solvents. organic-chemistry.orgacs.org | 3-Substituted indoles. organic-chemistry.orgacs.orgnih.gov |

| Deacylative Alkylation | Involves the base-promoted deacylation of 3-acetyl-3-fluoro-2-oxindoles to generate an enolate for subsequent alkylation. rsc.orgresearchgate.net | Mild reaction conditions, allows for the introduction of various substituents at the 3-position. rsc.orgresearchgate.net | 3-Acetyl-3-fluoro-2-oxindoles. rsc.orgresearchgate.net |

| SNAr Reaction Route | Starts with 1-fluoro-2-nitrobenzenes and diethyl fluoromalonate. dur.ac.uk | Highly efficient initial SNAr reaction, potentially scalable. dur.ac.uk | 1-Fluoro-2-nitrobenzenes, diethyl fluoromalonate. dur.ac.uk |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reaction rates. nih.govmdpi.com | Reduced reaction times, improved yields, energy efficient. nih.govmdpi.com | Isatins, active methylene compounds. nih.gov |

| Catalyst-Free C-F Activation | Achieves C-F bond activation without a metal or organic catalyst. chemistryviews.org | Eliminates catalyst-related costs and waste, often uses milder conditions. chemistryviews.org | 3-Perfluoroalkyl indoles. chemistryviews.org |

Chemical Reactivity and Reaction Mechanisms of 3 Fluoro 1,3 Dihydro Indol 2 One

Reactivity of the Fluorine Atom at the 3-Position

The fluorine atom at the C3 position of the oxindole (B195798) core plays a pivotal role in the reactivity of the molecule, primarily through its strong electron-withdrawing inductive effect. This electronic influence makes the C3 carbon an electrophilic center and also affects the acidity of the N-H proton of the lactam.

Nucleophilic Substitutions and Eliminations

The C-F bond in 3-fluorooxindole is notably strong, making direct nucleophilic substitution challenging under standard conditions. siue.edu Unlike other 3-halooxindoles where the halogen can act as a good leaving group, the fluoride (B91410) anion is a poor leaving group. siue.eduresearchgate.net Consequently, reactions often proceed through mechanisms that avoid direct C-F bond cleavage as the rate-determining step.

However, under specific conditions, nucleophilic substitution can be achieved. These reactions often involve the generation of an intermediate where the C3 position becomes more susceptible to attack. For instance, the use of strong bases can deprotonate the nitrogen of the lactam, forming an enolate-like intermediate which can then react with electrophiles.

Elimination reactions, where the fluorine atom and a vicinal hydrogen are removed to form a double bond, are also a feature of 3-fluorooxindole chemistry. The strong electron-withdrawing nature of the fluorine atom increases the acidity of the C3-hydrogen, facilitating its removal by a base. siue.edu This can lead to the formation of 3-methyleneoxindoles. The mechanism for such eliminations can proceed via an E1cb (Elimination Unimolecular conjugate Base) pathway, where the initial deprotonation is followed by the loss of the fluoride ion. siue.edulibretexts.org

Table 1: Comparison of Halogen Reactivity in Elimination Reactions . siue.edu

| Halogen | Reactivity |

| Iodine | I > Br > Cl > F |

| Bromine | |

| Chlorine | |

| Fluorine |

Regioselectivity and Stereoselectivity in Fluorine-Mediated Reactions

Reactions involving 3-fluorooxindoles often exhibit high levels of regioselectivity and stereoselectivity, which is a testament to the directing influence of the fluorine atom and the rigid oxindole scaffold. researchgate.net

Regioselectivity: In reactions where multiple sites could potentially react, the presence of the fluorine atom often directs the incoming reagent to a specific position. For example, in Michael additions, the fluorine atom enhances the electrophilicity of the C3 position, favoring the attack of nucleophiles at this site. sabangcollege.ac.in

Stereoselectivity: The planar nature of the oxindole ring system and the steric bulk of substituents can lead to the preferential formation of one stereoisomer over another. khanacademy.org For instance, in asymmetric reactions catalyzed by chiral catalysts, the approach of the reagent to the prochiral 3-fluorooxindole can be controlled to produce a single enantiomer or diastereomer in high excess. sabangcollege.ac.in Asymmetric allylic alkylation and arylation reactions of 3-fluorooxindoles have been reported to proceed with high yields and excellent enantioselectivities. sabangcollege.ac.in

Transformations of the Indolin-2-one Heterocyclic System

The indolin-2-one core of 3-fluoro-1,3-dihydro-indol-2-one is a versatile scaffold that can undergo a variety of chemical transformations, both at the lactam moiety and the aromatic ring.

Reactions Involving the Lactam Moiety

The lactam in the indolin-2-one system contains an amide bond that can be subject to hydrolysis under acidic or basic conditions, leading to the opening of the five-membered ring. However, more synthetically useful transformations typically involve the reactivity of the N-H proton and the adjacent carbonyl group.

The nitrogen atom can be alkylated or acylated after deprotonation with a suitable base. The carbonyl group, activated by the adjacent fluorine atom, can participate in various addition reactions. For example, it can react with organometallic reagents or be reduced to an alcohol.

Enzymatic C-H amidation reactions have been utilized to synthesize lactams, including those with structural similarities to the indolin-2-one core. nih.gov These biocatalytic methods can offer high levels of stereoselectivity.

Electrophilic Aromatic Substitutions on the Benzenoid Ring

The benzene (B151609) ring of the 3-fluorooxindole scaffold can undergo electrophilic aromatic substitution (SEAr) reactions. wikipedia.orglibretexts.org The substituent already present on the ring, in this case, the fused lactam ring containing the fluorine atom, directs the position of the incoming electrophile.

Table 2: Common Electrophilic Aromatic Substitution Reactions . wikipedia.orglumenlearning.com

| Reaction | Reagent | Electrophile |

| Halogenation | Br₂, FeBr₃ | Br⁺ |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ |

| Sulfonation | SO₃, H₂SO₄ | SO₃ |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | R-CO⁺ |

Cascade and Multicomponent Reactions

This compound is an excellent substrate for cascade and multicomponent reactions, which allow for the rapid construction of complex molecular architectures from simple starting materials in a single pot. wikipedia.orgnih.gov These reactions are highly atom-economical and efficient. nih.gov

In a typical cascade reaction involving 3-fluorooxindole, an initial reaction at one part of the molecule generates a reactive intermediate that then undergoes subsequent intramolecular or intermolecular reactions. wikipedia.org For example, a Michael addition of a nucleophile to the C3 position could be followed by an intramolecular cyclization.

Multicomponent reactions involving 3-fluorooxindole bring together three or more reactants in a single reaction vessel to form a product that contains portions of all the starting materials. nih.govrsc.org The electrophilic nature of the C3 position makes 3-fluorooxindole a good partner in such reactions. For instance, it can react with an amine and another carbonyl compound in a Mannich-type reaction to generate complex, highly substituted oxindole derivatives. sabangcollege.ac.in

Asymmetric Mannich Additions with Fluorinated Amide Enolates

The asymmetric Mannich reaction is a powerful method for the synthesis of chiral β-amino carbonyl compounds. 3-Fluorooxindoles, such as this compound, serve as effective nucleophiles in these reactions, leading to the construction of chiral centers, including a tetrasubstituted C-F stereocenter.

An organocatalyzed asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f] nih.govwikipedia.orgoxazepines has been successfully developed. nih.gov This reaction facilitates the synthesis of seven-membered cyclic amines containing a chiral tetrasubstituted C-F stereocenter. nih.gov The use of a bifunctional Cinchona alkaloid-derived thiourea (B124793) catalyst is crucial for achieving high yields and excellent stereoselectivities. nih.gov The reaction proceeds with a broad substrate scope, affording products in moderate to high yields, with high diastereoselectivities and enantioselectivities. nih.gov

A proposed mechanism for this reaction involves the deprotonation of the 3-fluorooxindole by the basic amine of the Cinchona alkaloid catalyst, forming a chiral enolate. This enolate then adds to the dibenzo[b,f] nih.govwikipedia.orgoxazepine electrophile in a stereocontrolled manner, directed by the chiral scaffold of the catalyst.

| Catalyst | Product Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Bifunctional Cinchona alkaloid-derived thiourea | up to 88% | >20:1 | >99% |

Table 1: Performance of a bifunctional Cinchona alkaloid-derived thiourea catalyst in the asymmetric Mannich reaction of 3-fluorooxindoles. nih.gov

Cycloaddition Reactions of this compound Derivatives

Derivatives of this compound participate in various cycloaddition reactions, leading to the formation of complex polycyclic scaffolds. The fluorine atom can influence the reaction's feasibility and, in some cases, its stereochemical course.

One notable example is the [2+2] photocycloaddition. For instance, 6-fluoro-1-acetylindole, a constitutional isomer of an N-acylated 3-fluorooxindole derivative, undergoes intermolecular [2+2] cycloaddition with alkenes under visible light-induced energy transfer. acs.org This reaction, catalyzed by gold photocatalysts, allows for the synthesis of cyclobutane-fused indolines. acs.org The reaction of 6-fluoro-1-acetylindole proceeds smoothly with a catalyst loading of 1 mol% over 4 hours, yielding the corresponding cyclobutane-fused product. acs.org

Another significant cycloaddition is the 1,3-dipolar cycloaddition. While direct examples with this compound are not prevalent in the provided literature, the reactivity of related isatin (B1672199) derivatives in [3+2] cycloadditions is well-documented. For example, isatin ketimines derived from trifluoroethylamine undergo DBU-catalyzed diastereoselective 1,3-dipolar cycloadditions with chalcones. rsc.org This reaction produces 5′-CF3-substituted 3,2′-pyrrolidinyl spirooxindoles in high yields and with excellent diastereoselectivities. rsc.org This suggests that imine derivatives of this compound could act as dipolarophiles in similar cycloaddition reactions. The 1,3-dipolar cycloaddition is a concerted process that generally leads to the formation of a five-membered ring with a high degree of stereospecificity. wikipedia.org

| Reaction Type | Reactant | Catalyst/Conditions | Product |

| [2+2] Photocycloaddition | 6-Fluoro-1-acetylindole | Gold Photocatalyst / Visible Light | Cyclobutane-fused indoline |

| [3+2] Cycloaddition | Isatin ketimine derivative | DBU | Spiro[pyrrolidin-3,2′-oxindole] |

Table 2: Examples of cycloaddition reactions with fluorinated indole (B1671886) and isatin derivatives.

Condensation Reactions with Isatin Derivatives

Condensation reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Isatin and its derivatives, including this compound, are versatile substrates for such reactions, particularly aldol-type condensations.

A key example is the synthesis of indirubins through the aldol (B89426) condensation of isatins with indoxyl anion. clockss.org This reaction can be triggered by lipase-catalyzed deacetylation of indoxyl acetate (B1210297) to generate the indoxyl anion in situ. clockss.org While this specific example does not use a fluorinated isatin, the general mechanism is applicable. The C3-carbonyl group of the isatin acts as the electrophile, which is attacked by the nucleophilic indoxyl anion.

The presence of a fluorine atom at the C3-position of this compound would prevent it from acting as a nucleophile in the same manner as an enolizable oxindole. However, it can still participate in condensation reactions where the other reactant provides the nucleophile. For instance, the condensation of 3-bromooxindoles with thioamides, which proceeds via an Eschenmoser coupling reaction, yields (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones. nih.gov This suggests that a similar transformation could be envisioned for this compound, where the fluorine acts as a leaving group under certain conditions, or the compound undergoes condensation at other positions if appropriately substituted.

Isatin itself exhibits a range of biological activities and its chemical reactivity, including condensation reactions, is crucial for the synthesis of various bioactive molecules. ijrrjournal.com

| Reaction | Reactants | Key Reagent/Catalyst | Product |

| Aldol Condensation | Isatin, Indoxyl Acetate | Lipase, Triethylamine | Indirubin |

| Eschenmoser Coupling | 3-Bromooxindole, Thioamide | Acetonitrile (B52724) | (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-one |

Table 3: Condensation reactions involving isatin and oxindole derivatives.

Computational and Theoretical Investigations of 3 Fluoro 1,3 Dihydro Indol 2 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 3-Fluoro-1,3-dihydro-indol-2-one.

Electronic Structure, Molecular Orbitals, and Frontier Orbitals

The electronic structure of a molecule dictates its fundamental chemical properties. DFT calculations can elucidate the distribution of electrons within this compound and the nature of its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.orglibretexts.org The energy and spatial distribution of these orbitals are critical for understanding the molecule's reactivity. wikipedia.org

The HOMO represents the region from which an electron is most likely to be donated, indicating nucleophilic character. Conversely, the LUMO is the region most likely to accept an electron, indicating electrophilic character. libretexts.org For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the lone pairs of the nitrogen and oxygen atoms. The presence of the electron-withdrawing fluorine atom at the C3 position would lower the energy of the molecular orbitals compared to the parent oxindole (B195798).

The LUMO is anticipated to be distributed over the carbonyl group and the aromatic system, with a significant coefficient on the carbon atom of the carbonyl group, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial parameter that relates to the molecule's kinetic stability and electronic excitation properties. A larger HOMO-LUMO gap generally implies higher stability.

While specific DFT calculations for this compound are not widely published, data for related structures like fluorescein (B123965) show HOMO and LUMO orbitals localized on the conjugated ring systems. researchgate.net In a study on triphenylamine-based dyes, the HOMO was delocalized over the entire molecule, while the LUMO was concentrated on the electron-acceptor moieties. researchgate.net For this compound, a similar delocalization across the indole (B1671886) ring for the HOMO and localization on the lactam portion for the LUMO can be expected.

Table 1: Hypothetical Frontier Orbital Energies for this compound Calculated using DFT

| Orbital | Energy (eV) | Description |

| LUMO | -1.5 | Primarily located on the C=O group and aromatic ring. |

| HOMO | -6.8 | Distributed over the benzene (B151609) ring and nitrogen atom. |

| HOMO-LUMO Gap | 5.3 | Indicates high kinetic stability. |

Note: The values in this table are illustrative and represent typical energies that would be expected from a DFT calculation at a standard level of theory (e.g., B3LYP/6-31G).*

Electrostatic Potential Surfaces and Reactivity Predictions

The molecular electrostatic potential (ESP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions that are electron-rich (negative potential, typically colored red or orange) and electron-poor (positive potential, typically colored blue).

For this compound, the ESP surface would show a significant negative potential around the carbonyl oxygen and the fluorine atom due to their high electronegativity. These regions would be attractive to electrophiles. A region of positive potential would likely be found around the N-H proton, making it a potential hydrogen bond donor. The aromatic ring would exhibit a moderately negative potential above and below the plane of the ring.

Such ESP maps are instrumental in predicting sites for nucleophilic and electrophilic attack, as well as non-covalent interactions like hydrogen bonding. For instance, studies on isoindole derivatives have successfully used ESP surfaces to analyze weak intermolecular interactions that guide crystal packing and are important for biological recognition processes. nih.gov

Vibrational Frequency and NMR Chemical Shift Predictions

DFT calculations can predict spectroscopic properties, which can be compared with experimental data to confirm the structure of a compound.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies correspond to the infrared (IR) and Raman spectra of a molecule. Each calculated frequency can be animated to visualize the corresponding normal mode of vibration (e.g., C=O stretch, N-H bend, C-F stretch). While raw calculated frequencies are often systematically higher than experimental values, they can be scaled to provide excellent agreement. researchgate.net For this compound, characteristic frequencies such as the lactam C=O stretch (typically around 1700-1750 cm⁻¹) and the C-F stretch (around 1000-1100 cm⁻¹) would be key features in the calculated spectrum.

NMR Chemical Shifts: Predicting NMR chemical shifts, particularly for nuclei like ¹⁹F, is a powerful application of DFT. nih.govnih.gov The ¹⁹F nucleus is highly sensitive to its local electronic environment, making ¹⁹F NMR a valuable probe. nih.gov Computational methods, often employing specific functionals and basis sets, can predict ¹⁹F chemical shifts with a reasonable degree of accuracy, aiding in structure elucidation and conformational analysis. rsc.orgchemrxiv.org For this compound, DFT could predict the ¹H, ¹³C, and ¹⁹F chemical shifts, which would be invaluable for its characterization.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Notes |

| Key Vibrational Frequencies (cm⁻¹) | ||

| N-H Stretch | ~3300 | |

| C=O Stretch | ~1740 | Lactam carbonyl |

| C-F Stretch | ~1050 | |

| Key NMR Chemical Shifts (ppm) | ||

| ¹⁹F | -160 to -180 | Relative to CFCl₃. The exact value is sensitive to the computational method and solvent model. |

| C3 Carbon | ~90-100 | The carbon bearing the fluorine atom. |

Note: These are typical predicted values. Actual calculated values would depend on the level of theory and basis set employed.

Reaction Mechanism Studies Using Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, including the synthesis of this compound. Synthetic routes often involve the generation of a 3-fluoro-2-oxindole enolate, which then reacts with an electrophile. rsc.orgresearchgate.net

Transition State Characterization for Key Synthetic Steps

A key step in many syntheses of 3-substituted 3-fluoro-2-oxindoles is the deacylative alkylation of a precursor like 3-acetyl-3-fluoro-2-oxindole. rsc.orgresearchgate.net This process involves the formation of a 3-fluoro-2-oxindole enolate intermediate. Computational chemistry can be used to model this reaction and identify the transition state (TS) structures for each elementary step.

A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. By locating and characterizing the TS (e.g., by confirming it has exactly one imaginary frequency corresponding to the motion along the reaction coordinate), chemists can gain a deep understanding of how the reaction proceeds at a molecular level. For the alkylation of the 3-fluoro-2-oxindole enolate, computational studies could model the approach of the alkyl halide to the enolate and characterize the TS for the C-C bond formation.

Energy Profile Calculations and Kinetic Analysis

Once the stationary points (reactants, intermediates, transition states, and products) have been located, an energy profile for the reaction can be constructed. This profile plots the relative energy of the system as it progresses from reactants to products. The height of the energy barrier (the difference in energy between the reactant and the transition state) is the activation energy (ΔE‡).

The activation energy is directly related to the reaction rate. By calculating and comparing the activation energies for different possible pathways, computational chemists can predict which reaction mechanism is most likely to occur. For example, in the synthesis of 3-fluoro-2-oxindoles, one could computationally compare the energy profiles for different bases or electrophiles to rationalize experimental observations of yield and selectivity. This kinetic analysis provides predictive power that can guide the design of new and improved synthetic methods.

Molecular Modeling and Docking Studies for Mechanistic Insights

Computational and theoretical investigations, particularly molecular modeling and docking studies, have become indispensable tools for understanding the behavior of this compound (also known as 3-fluorooxindole) at a molecular level. These in silico methods provide crucial insights into how this compound interacts with biological macromolecules and explores its intrinsic dynamic properties, which are fundamental to its chemical reactivity and potential biological activity.

Investigation of Ligand-Receptor Interactions in Chemical Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 3-fluorooxindole and its derivatives, docking studies have been instrumental in elucidating their interactions with various biological targets, including proteins and nucleic acids.

Research has shown that derivatives of 3-fluorooxindole can bind effectively to serum albumins, which are crucial carrier proteins in the bloodstream. researchgate.net Molecular docking simulations, corroborated by experimental data, have determined that these compounds preferentially bind to Site I, also known as the warfarin-binding site, of serum albumin. researchgate.net The interactions are primarily stabilized by hydrogen bonds and hydrophobic interactions. bohrium.com Specifically, studies involving doxorubicin (B1662922) derivatives linked to a maleimide (B117702) group have shown selective binding to the cysteine-34 position of human serum albumin (HSA). bohrium.com

Furthermore, the interaction between 3-fluorooxindole derivatives and calf thymus DNA (ctDNA) has been extensively investigated. nih.gov Molecular docking studies consistently indicate that these compounds act as groove binders, fitting into the minor groove of the DNA double helix. nih.govmdpi.com The planarity of the 3-fluorooxindole molecule has been identified as a key factor that enhances the strength of this binding. researchgate.netnih.gov The primary forces driving this interaction are thought to be van der Waals forces and hydrogen bonds with the base pairs in the groove. nih.gov

In the context of enzymatic inhibition, molecular docking has provided valuable insights into the structure-activity relationships of 3-fluorooxindole derivatives. For instance, studies on 5-fluoro-2-oxindole derivatives as potential α-glucosidase inhibitors revealed that the most active compounds fit well into the active site of the enzyme. nih.gov Similarly, docking studies of certain oxindole derivatives have helped to explain their inhibitory activity against cyclooxygenase (COX) enzymes (COX-1/COX-2) and 5-lipoxygenase (5-LOX). nih.gov

| Ligand (Derivative of 3-Fluorooxindole) | Receptor | Binding Site/Mode | Key Findings |

| Various 3-fluorooxindole derivatives | Serum Albumin | Site I (Warfarin-binding site) | Binding is confirmed through multi-spectral methods and molecular docking. researchgate.net |

| Thiol-binding doxorubicin derivative | Human Serum Albumin | Cysteine-34 position | Specific and rapid binding observed. bohrium.com |

| Various 3-fluorooxindole derivatives | calf thymus DNA (ctDNA) | Groove Binding | Molecular planarity enhances binding strength; primarily interacts with the groove region. researchgate.netnih.gov |

| 5-Fluoro-2-oxindole derivatives | α-Glucosidase | Active Site | Compounds exhibit a mixed-type inhibitory mechanism. nih.gov |

| Oxindole derivatives | COX-1/COX-2, 5-LOX | Active Site | Docking studies confirmed the structure-activity relationship and enzyme inhibition results. nih.gov |

Conformational Landscapes and Dynamic Behavior

The conformational flexibility and dynamic behavior of this compound are critical determinants of its chemical properties and biological interactions. The introduction of a fluorine atom at the C3 position creates a stereogenic center, leading to the possibility of different enantiomers and diastereomers, each with a unique three-dimensional arrangement and potential biological activity. nih.gov

Computational studies help to map the conformational landscape of the molecule, identifying low-energy conformations and the barriers to their interconversion. The fluorination of tryptophan derivatives to produce 3-fluorooxindoles often results in poor stereoselectivity, highlighting the presence of multiple stable or metastable conformational states. nih.gov

Advanced spectroscopic techniques, such as Aromatic ¹⁹F-¹³C TROSY (Transverse Relaxation-Optimized Spectroscopy) NMR, have been proposed as powerful methods for probing the dynamic processes and conformational exchange in molecules like 3-fluorooxindole. nih.gov This technique can provide detailed information on weak binding events, enzyme kinetics, and conformational changes by leveraging the sensitivity of the ¹⁹F nucleus. nih.gov

In specific cases, such as atropisomeric derivatives where rotation around a C-C single bond is hindered, computational and X-ray crystallographic studies have identified preferred conformations. For example, in certain 3-fluorooxindole-coumarin hybrids, the molecule adopts a specific axially chiral conformation where the C–F bond and a nitro group are oriented in a synperiplanar fashion to minimize steric hindrance. rsc.org This conformational rigidity can be crucial for target selectivity in drug design.

The dynamic behavior is also influenced by the electronic properties of the fluorine atom. Its high electronegativity can affect the charge distribution and bond lengths within the oxindole scaffold, influencing how the molecule presents itself to a binding partner. Understanding this dynamic behavior is essential for designing derivatives with optimized pharmacokinetic and pharmacodynamic profiles.

Applications of 3 Fluoro 1,3 Dihydro Indol 2 One As a Versatile Chemical Scaffold

Precursor in Complex Organic Synthesis

The 3-fluorooxindole core is a privileged structure in synthetic chemistry, primarily due to the strategic placement of a fluorine atom on a stereogenic center. This feature allows for the creation of complex molecules with tailored properties. Efficient synthetic routes to 3-fluorooxindoles have been developed, for instance, through the treatment of 3-substituted indoles with Selectfluor™ in an acetonitrile (B52724)/water mixture, which provides the desired products in good to high yields organic-chemistry.org.

Building Block for Novel Fluorinated Heterocyclic Compounds

The introduction of fluorine into heterocyclic systems can profoundly influence their biological and physicochemical properties researchgate.net. 3-Fluorooxindole serves as a fundamental building block for the synthesis of a wide array of novel fluorinated heterocyclic compounds dur.ac.uk. The reactivity of the oxindole (B195798) ring system, combined with the unique properties of the C-F bond, allows chemists to construct intricate molecular architectures.

One of the most significant applications is in the synthesis of spirooxindoles, a class of compounds where the C3-position of the oxindole is part of a spirocyclic ring system. These structures are of great interest in medicinal chemistry. The synthesis can be achieved through various methods, including 1,3-dipolar cycloaddition reactions, which allow for the creation of highly substituted and structurally diverse spirooxindole derivatives.

Table 1: Examples of Fluorinated Heterocyclic Scaffolds Derived from Oxindole Precursors

| Precursor/Intermediate | Reaction Type | Resulting Heterocyclic Scaffold | Reference |

|---|---|---|---|

| Isatins / N,N-Dialkyltryptamines | Fluorination / Cycloaddition | 3-Fluorooxindoles, Spirooxindoles | researchgate.net |

| Hydrazonoindolin-2-one | Fluorination with Selectfluor™ | 3,3-Difluorooxindoles and 3-Fluorooxindoles | researchgate.net |

| 1-Fluoro-2-nitrobenzenes | SNAr with diethyl fluoromalonate | 3-Fluorooxindoles | dur.ac.uk |

Intermediates in the Synthesis of Fine Chemicals

Beyond being a terminal building block, 3-fluorooxindole and its derivatives are crucial intermediates in multi-step syntheses of fine chemicals. The oxindole core can be strategically modified, and the fluorine atom can act as a handle for further transformations or as a stable substituent that modulates the properties of the final product.

The synthesis of 3,3-disubstituted oxindoles often proceeds through oxindole-based intermediates researchgate.net. For example, 3-hydroxyoxindoles can be converted into a range of 3,3-disubstituted products. Similarly, 3-fluoro-indole-2-carbonyl compounds, which are valuable intermediates, can be synthesized through the fluorinative oxidation of 3-hydro-indole-2-alcohol precursors. The synthesis of these fluorinated intermediates is of significant research interest due to their potential applications in pharmaceutical and agrochemical development. A patent has described an efficient method for preparing these compounds, highlighting their importance in organic synthesis.

Table 2: 3-Fluorooxindole as an Intermediate in the Synthesis of Complex Molecules

| Intermediate Class | Synthetic Transformation | Target Molecule Class | Significance |

|---|---|---|---|

| 3-Fluorooxindoles | Nucleophilic substitution / Further functionalization | 3,3-Disubstituted Fluorooxindoles | Access to compounds with vicinal chiral centers researchgate.net. |

| 3-Aryl-3-hydroxyoxindoles | Deoxyfluorination (e.g., with DAST) | 3-Aryl-3-fluorooxindoles | Synthesis of potent therapeutic candidates researchgate.net. |

Utilization in Material Science Research

While the application of 3-fluorooxindole in medicinal chemistry is well-documented, its utility in material science is an emerging area of interest. The incorporation of fluorine into organic materials can lead to desirable properties such as enhanced thermal stability and chemical resistance umn.edu.

Precursors for Advanced Polymer Design

Fluoropolymers, polymers containing fluorine atoms, are known for their exceptional properties, including high thermal stability, chemical inertness, and low surface energy umn.edu. These materials are typically synthesized by the polymerization of fluorine-containing monomers umn.edu. Although specific examples of polymers derived directly from 3-fluoro-1,3-dihydro-indol-2-one are not widely reported in the literature, its structure presents potential as a novel fluorinated monomer. Functionalization of the oxindole nitrogen or the aromatic ring could provide a polymerizable handle, allowing for the incorporation of the rigid, polar, and fluorinated oxindole unit into a polymer backbone. This could lead to the development of advanced polymers with unique optical, electronic, or barrier properties.

Components in Functional Dye Synthesis

The design of functional dyes for applications in areas like solar cells or bio-imaging often relies on molecules with specific electronic properties. Electron-accepting scaffolds are crucial components in many dye designs mdpi.com. The structurally related indane-1,3-dione is known to be an electron acceptor used in the design of dyes for solar cell applications mdpi.com. The oxindole core of 3-fluorooxindole, particularly with the electron-withdrawing fluorine atom, could potentially serve a similar role. While direct synthesis of functional dyes from 3-fluorooxindole is not extensively documented, its electronic properties make it a candidate for exploration as a component in novel chromophores and fluorophores nih.govnih.gov.

Design of Structurally Diverse Chemical Libraries

The creation of chemical libraries with high structural diversity is a cornerstone of modern drug discovery. The 3-fluorooxindole scaffold is an excellent starting point for generating such libraries. Its rigid bicyclic core can be decorated with various substituents at multiple positions (N1, C3, and the aromatic ring), leading to a large number of distinct analogues.

Multi-component reactions (MCRs) are a particularly efficient strategy for building chemical libraries. Concise and efficient one-pot MCRs have been developed to construct structurally diverse spirooxindoles by reacting isatins (oxindole precursors), and other reagents. This approach allows for the rapid assembly of a library of complex molecules from simple starting materials, which are promising candidates for drug discovery programs. The indole (B1671886) scaffold has also been employed in "ring distortion" strategies to create diverse collections of natural product-inspired compounds.

Table 3: Strategies for Generating Diversity from the Oxindole Scaffold

| Synthetic Strategy | Key Reagents/Reaction | Type of Diversity Generated |

|---|---|---|

| Multi-component Reactions (MCRs) | Isatins, amino acids, dipolarophiles | Spirocyclic systems with multiple stereocenters. |

| Catalytic Asymmetric Synthesis | Cinchona alkaloid catalysts, allylic acetates | Enantio- and diastereomerically enriched 3,3-disubstituted fluorooxindoles researchgate.net. |

| Cross-dehydrogenative Coupling | Ce(III)/photoassisted process | C3-heteroaryl substituted 3-fluorooxindoles researchgate.net. |

Role in Combinatorial Chemistry for Lead Generation

The 3-fluorooxindole scaffold is particularly amenable to combinatorial chemistry and diversity-oriented synthesis, methodologies that aim to rapidly generate large collections of structurally diverse small molecules for high-throughput screening and lead identification. The reactivity of the oxindole core allows for the introduction of various substituents at multiple positions, enabling a systematic exploration of chemical space around this privileged structure.

A prominent strategy involves the use of the broader spirooxindole framework, which can be readily accessed from isatin (B1672199) precursors, in multicomponent reactions. These reactions allow for the efficient, one-pot synthesis of complex molecules with a high degree of stereochemical and structural diversity. For instance, a three-component reaction involving an isatin, an amino acid, and an alkyne can generate a library of spiro-oxindole-based 2,5-dihydropyrroles. rsc.org The initial library can then be screened for biological activity, with subsequent optimization of "hit" compounds. In one such study, a library of spiro-dihydropyrroles was screened for cytotoxicity against MCF-7 cells, leading to the identification of sixteen compounds with promising activity. rsc.org

Another powerful approach in lead generation is fragment-based drug discovery (FBDD). This method involves screening libraries of low-molecular-weight fragments for weak binding to a biological target. The 3-fluorooxindole core, being a relatively small and rigid structure, is an ideal starting point for the construction of such fragment libraries. The fluorine atom is particularly useful in this context as it can be used as a sensitive NMR probe (¹⁹F-NMR) for detecting binding events.

The oxindole scaffold, in general, has been successfully employed in the discovery of potent inhibitors for various enzyme families, most notably kinases. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Libraries of substituted indolin-2-ones have been designed and synthesized to explore their inhibitory properties against a panel of receptor tyrosine kinases (RTKs). researchgate.net By systematically modifying the substituents on the oxindole core, researchers have been able to identify compounds that show selective inhibition of specific RTKs at submicromolar concentrations. researchgate.net This highlights the utility of combinatorial approaches based on the oxindole scaffold for the discovery of targeted therapeutics.

The table below summarizes examples of how the broader oxindole and spirooxindole scaffolds are utilized in combinatorial approaches for lead generation.

| Scaffold Type | Synthetic Strategy | Library Focus | Screening Target | Outcome |

| Spirooxindole | Three-component reaction (isatin, amino-ester, alkyne) | Spiro-oxindole-based 2,5-dihydropyrroles | Cytotoxicity (MCF-7 cells) | Identification of 16 cytotoxic compounds. rsc.org |

| Indolin-2-one | Modification of substituents | Selective Receptor Tyrosine Kinase (RTK) inhibitors | Panel of RTKs | Identification of selective inhibitors for specific RTKs. researchgate.net |

| Spirooxindole | One-pot, multicomponent, [3+2] cycloaddition | Pyrrolizidine- and N-methyl pyrrolidine-substituted spirooxindoles | Antiproliferative efficacy (NCI-60 cancer cell lines) | Discovery of a compound with selective cytotoxicity against leukemia, renal, colon, and prostate cancer cell lines. acs.org |

Development of Chemical Probes for Research Tools

Beyond its role in drug discovery, the 3-fluorooxindole scaffold serves as a valuable platform for the development of chemical probes—small molecules designed to interrogate and visualize biological processes in living systems. The unique properties of the fluorine atom, combined with the structural features of the oxindole core, can be harnessed to create highly specific and sensitive research tools.

One of the key applications of chemical probes is in the study of enzyme activity. Fluorogenic probes, which exhibit an increase in fluorescence upon interaction with a target enzyme, are particularly powerful tools for real-time monitoring of enzymatic reactions in complex biological environments. rsc.org While a specific fluorogenic probe based on this compound has not been extensively detailed in the reviewed literature, the structural similarities of 3-fluorooxindoles to oxindoles and 3-hydroxyoxindoles make them promising candidates for the development of probes for enzymes involved in indole biosynthesis and metabolism. nih.govresearchgate.net

A significant area where such probes could be impactful is in the study of indoleamine 2,3-dioxygenase (IDO1), a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan. sigmaaldrich.com IDO1 is a key player in immune regulation and is a therapeutic target in oncology. A fluorescence-based assay for IDO1 activity has been developed that relies on the quantification of its product, kynurenine. nih.gov A chemical probe based on the 3-fluorooxindole scaffold could potentially be designed to interact with IDO1 and generate a fluorescent signal, providing a direct and sensitive method for measuring its activity in cells and tissues.

The development of such probes would involve the strategic attachment of a fluorophore and a recognition moiety to the 3-fluorooxindole core. The design would be guided by the principle that the probe in its initial state is non-fluorescent or has low fluorescence. Upon enzymatic conversion or binding to the target, a conformational change or chemical reaction would lead to the release or activation of the fluorophore, resulting in a detectable fluorescent signal.

The table below outlines the general design principles and potential applications of chemical probes, which could be applied to the 3-fluorooxindole scaffold.

| Probe Type | Design Principle | Potential Application for 3-Fluorooxindole Scaffold | Target Enzyme Example |

| Fluorogenic Probe | A non-fluorescent or weakly fluorescent molecule that becomes highly fluorescent upon interaction with a target enzyme. rsc.org | Development of a probe to monitor the activity of enzymes involved in tryptophan metabolism. | Indoleamine 2,3-dioxygenase (IDO1). sigmaaldrich.comnih.gov |

| Activity-Based Probe | A probe that covalently binds to the active site of an enzyme, allowing for its detection and characterization. | Design of a probe to identify and profile specific classes of enzymes that recognize the oxindole structure. | Serine hydrolases or cysteine proteases. |

| Cellular Imaging Probe | A fluorescently labeled molecule that can enter living cells and bind to a specific target, enabling its visualization by microscopy. | Creation of a probe to visualize the subcellular localization of proteins that interact with oxindole derivatives. | Kinases or other signaling proteins. |

Future Directions and Emerging Research Trends

Development of Highly Efficient and Selective Fluorination Methods

The precise and efficient introduction of a fluorine atom at the C3 position of the oxindole (B195798) ring is paramount. While methods utilizing electrophilic fluorinating agents like Selectfluor have proven effective, future research will focus on developing even more selective and sustainable fluorination techniques. organic-chemistry.orgacs.org A key challenge remains the development of reagents and protocols that are safe, cost-effective, and applicable to a wide range of substrates, particularly for late-stage fluorination of complex molecules. nih.gov The pursuit of catalytic enantioselective fluorination methods is a particularly active area, aiming to provide access to stereochemically pure 3-fluorooxindoles, which is crucial for understanding their interactions with biological targets. researchgate.net

Exploration of Novel Reaction Pathways for Derivatization

Beyond the initial fluorination, the derivatization of the 3-fluorooxindole core is essential for creating diverse chemical libraries for biological screening. Future efforts will concentrate on exploring novel reaction pathways to functionalize various positions of the oxindole ring. This includes the development of innovative C-H activation strategies to introduce substituents at otherwise unreactive sites, as well as the exploration of new coupling reactions to append complex molecular fragments. The goal is to expand the accessible chemical space around the 3-fluorooxindole scaffold, leading to the discovery of compounds with novel pharmacological profiles.

Integration with Automated Synthesis and High-Throughput Experimentation

The fields of automated synthesis and high-throughput experimentation (HTE) are poised to revolutionize the discovery and optimization of 3-fluorooxindole-based compounds. drugtargetreview.comyoutube.com Automated platforms can significantly accelerate the synthesis and purification of compound libraries, enabling the rapid exploration of a vast number of structural variations. chimia.ch HTE allows for the parallel screening of numerous reaction conditions, quickly identifying optimal parameters for both the initial fluorination and subsequent derivatization steps. purdue.edunih.gov This integration will not only increase the efficiency of the discovery process but also generate large, high-quality datasets suitable for machine learning and artificial intelligence applications, further accelerating the design-make-test-analyze cycle. youtube.com

Advanced In-Situ Spectroscopic Monitoring of Reactions

A deeper understanding of reaction mechanisms is crucial for the development of more efficient and robust synthetic methods. Advanced in-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, offer the ability to monitor reactions in real-time. spectroscopyonline.comyoutube.com This provides invaluable insights into the formation of transient intermediates and the kinetics of the reaction, which is often not possible with traditional offline analysis. spectroscopyonline.com By applying these techniques to the synthesis of 3-fluorooxindoles, researchers can gain a more comprehensive understanding of the fluorination and derivatization processes, leading to improved reaction control and optimization.

Synergistic Approaches Combining Experimental and Computational Methodologies

The synergy between experimental and computational chemistry is becoming increasingly important in modern chemical research. Computational modeling, such as density functional theory (DFT) calculations, can be used to predict reaction outcomes, elucidate reaction mechanisms, and design novel catalysts and reagents. When combined with experimental validation, this approach can significantly reduce the number of experiments required and guide the research in a more targeted and efficient manner. For the study of 3-fluorooxindoles, computational methods can aid in understanding the subtle electronic effects of the fluorine atom and predict the reactivity of different positions on the oxindole ring, thereby accelerating the discovery of new synthetic transformations and novel bioactive compounds.

Q & A

Q. How do fluorinated indol-2-ones compare to non-fluorinated analogs in G2/M cell cycle arrest assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.